N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide
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Overview
Description
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide, also known as Compound X, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation.
Biochemical and Physiological Effects:
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide X has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. It has also been shown to have antibacterial and antifungal properties. However, further studies are needed to fully understand the effects of N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide X on human physiology.
Advantages and Limitations for Lab Experiments
One advantage of N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide X is its relatively low toxicity compared to other small molecules. It also has good solubility in various solvents, making it easy to work with in lab experiments. However, one limitation is its relatively low stability, which can affect the reproducibility of results. It also requires careful handling due to its potential toxicity.
Future Directions
There are several future directions for the study of N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide X. One direction is to further investigate its potential therapeutic applications in various diseases, particularly neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its effects on cellular processes. Additionally, further studies are needed to optimize the synthesis method and improve the stability of the compound.
Synthesis Methods
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide X can be synthesized through a multi-step process involving several chemical reactions. The synthesis involves the reaction of 3-fluoro-4-pyridin-3-yloxybenzaldehyde with 4-aminobenzenesulfonamide, followed by a coupling reaction with 2-(4-chlorophenyl)acetic acid. The final product is obtained through a reduction reaction using sodium borohydride. The purity and yield of the product can be improved through various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide X has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c21-18-10-15(5-8-19(18)28-16-2-1-9-23-13-16)12-24-20(25)11-14-3-6-17(7-4-14)29(22,26)27/h1-10,13H,11-12H2,(H,24,25)(H2,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUKJWOYUNSVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)CNC(=O)CC3=CC=C(C=C3)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]-2-(4-sulfamoylphenyl)acetamide |
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